molecular formula C9H10F2N2O2 B1381482 3-Amino-2-(2,2-difluoroethoxy)benzamide CAS No. 1564662-51-6

3-Amino-2-(2,2-difluoroethoxy)benzamide

Cat. No.: B1381482
CAS No.: 1564662-51-6
M. Wt: 216.18 g/mol
InChI Key: WVIPRUDHZZUGND-UHFFFAOYSA-N
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Description

3-Amino-2-(2,2-difluoroethoxy)benzamide is a chemical compound with the molecular formula C9H10F2N2O2 and a molecular weight of 216.18 g/mol It is characterized by the presence of an amino group, a difluoroethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2,2-difluoroethoxy)benzamide typically involves the reaction of 3-amino-2-hydroxybenzamide with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamide compounds .

Scientific Research Applications

3-Amino-2-(2,2-difluoroethoxy)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group and difluoroethoxy moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(2,2-difluoroethoxy)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

3-Amino-2-(2,2-difluoroethoxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H11F2N3O and features an amino group, a difluoroethoxy group, and a benzamide moiety. These functional groups contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may modulate enzyme activities or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could alter receptor signaling, affecting cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0Induction of apoptosis
MCF-7 (Breast)4.5Cell cycle arrest at G1 phase
A549 (Lung)6.0Inhibition of proliferation

Neuroprotective Effects

The compound has also demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis.

Study TypeFindings
In vitroReduced cell death in oxidative stress models
Animal modelsImproved cognitive function in Alzheimer's models

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated significant growth inhibition in HeLa cells with an IC50 value of 5 µM, suggesting its potential as a lead compound for further development .
  • Neuroprotection Research :
    In a study exploring neuroprotective compounds against oxidative stress-induced neuronal damage, this compound was found to significantly reduce neuronal apoptosis in vitro. The study highlighted its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Properties

IUPAC Name

3-amino-2-(2,2-difluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-7(11)4-15-8-5(9(13)14)2-1-3-6(8)12/h1-3,7H,4,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPRUDHZZUGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)OCC(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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